Product packaging for 2-Ethoxyoxetane(Cat. No.:CAS No. 62701-34-2)

2-Ethoxyoxetane

Cat. No.: B14520819
CAS No.: 62701-34-2
M. Wt: 102.13 g/mol
InChI Key: MVFJWDFGVQVBRH-UHFFFAOYSA-N
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Description

2-Ethoxyoxetane is a chemical compound of significant interest in organic and medicinal chemistry, belonging to the class of organic heterocyclic compounds known as oxetanes . Oxetanes are characterized by a saturated four-membered ring structure containing three carbon atoms and one oxygen atom, which introduces significant ring strain . This strain makes the oxetane ring a valuable motif in drug discovery, where it is often used as a stable bioisostere for carbonyl groups or other functional rings, helping to improve the physicochemical properties of potential therapeutic agents, such as metabolic stability and solubility . Beyond its potential applications in pharmaceuticals, this compound serves as a versatile synthetic intermediate and building block for further chemical synthesis. The oxetane ring can undergo various ring-opening reactions, and the ethoxy side chain offers a point for further functionalization, enabling researchers to create a diverse array of more complex molecular architectures . This compound is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B14520819 2-Ethoxyoxetane CAS No. 62701-34-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62701-34-2

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-ethoxyoxetane

InChI

InChI=1S/C5H10O2/c1-2-6-5-3-4-7-5/h5H,2-4H2,1H3

InChI Key

MVFJWDFGVQVBRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCO1

Origin of Product

United States

Mechanistic Investigations of 2 Ethoxyoxetane Reactivity

Ring-Opening Reactions of Oxetanes

The high ring strain of oxetanes facilitates a variety of transformations, primarily involving the cleavage of C-O or C-C bonds. researchgate.net The most common reaction is nucleophilic ring-opening, though radical and ring-expansion pathways are also significant. researchgate.netmagtech.com.cn

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a primary mode of reactivity for oxetanes. researchgate.netmagtech.com.cn The regioselectivity of this reaction is heavily influenced by both steric and electronic factors. magtech.com.cn

The reaction of oxetanes with heteroatom nucleophiles, such as those containing oxygen and nitrogen, is a well-established transformation. researchgate.netchemrxiv.org In the case of unsymmetrically substituted oxetanes like 2-ethoxyoxetane, the approach of the nucleophile is subject to regioselective control. Generally, under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon adjacent to the oxygen atom. magtech.com.cnucalgary.ca

For this compound, this would typically be the C4 position. However, under acidic conditions, the reaction mechanism can shift. Protonation of the ring oxygen makes the oxetane (B1205548) a better electrophile and favors attack at the more substituted carbon (C2), which can better stabilize a partial positive charge. magtech.com.cnd-nb.info This is due to electronic effects outweighing steric hindrance. magtech.com.cn

The reaction with water or alcohols, often acid-catalyzed, leads to the formation of diols or alkoxy alcohols, respectively. libretexts.org The initial step in an acid-catalyzed reaction is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to attack by even weak nucleophiles like water. libretexts.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of a Model Unsymmetrical Oxetane

Nucleophile/ConditionsMajor ProductRegioselectivityPrimary Influence
Strong Nucleophile (e.g., RO⁻)Attack at less substituted carbonHighSteric Hindrance magtech.com.cnucalgary.ca
Weak Nucleophile (e.g., ROH) / Acid CatalysisAttack at more substituted carbonHighElectronic Effects magtech.com.cnd-nb.info

This table illustrates the general principles of regioselectivity in oxetane ring-opening reactions, which are applicable to this compound.

The reaction of oxetanes with carbon-based nucleophiles, such as organometallic reagents, provides a direct route for carbon-carbon bond formation. chemrxiv.orgorgoreview.com Grignard reagents (RMgX) and organolithium compounds (RLi) are common examples of strong carbon nucleophiles. orgoreview.compressbooks.pub These reagents typically attack the less sterically hindered carbon of the oxetane ring in an SN2-like fashion. ucalgary.caorgoreview.com For this compound, this would lead to the formation of a new carbon-carbon bond at the C4 position.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of the oxetane. pressbooks.pub This is followed by a work-up step, typically with acid, to protonate the resulting alkoxide and yield the final alcohol product. pressbooks.pubwizeprep.com

The substitution pattern on the oxetane ring is a critical determinant of both regioselectivity and stereoselectivity in ring-opening reactions. magtech.com.cn As previously mentioned, steric hindrance generally directs strong nucleophiles to the least substituted carbon. magtech.com.cnyoutube.com Conversely, electronic factors under acidic conditions can favor attack at the more substituted carbon that can better stabilize a positive charge. magtech.com.cnd-nb.info

The stereochemistry of the ring-opening reaction is also significant. In a typical SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. ucalgary.ca This results in an inversion of the stereochemical configuration at the center of attack. ucalgary.ca Therefore, if this compound were chiral at the C2 position, the stereochemistry of the product would depend on which carbon (C2 or C4) is attacked.

Radical Ring-Opening Transformations (e.g., Cobalt-Catalysis)

While nucleophilic ring-openings are common, radical-based strategies offer complementary reactivity. researchgate.netchemrxiv.org Cobalt-catalyzed reactions have emerged as a powerful method for the radical ring-opening of oxetanes. researchgate.netchemrxiv.org This approach allows for the generation of carbon-centered radicals from oxetanes, which can then participate in a variety of subsequent reactions. researchgate.netnih.gov

One such strategy involves the use of a vitamin B12-based cobalt catalyst. researchgate.net The process is thought to involve the formation of an alkylated cobalt complex from the oxetane. researchgate.net Homolytic cleavage of the cobalt-carbon bond then generates a nucleophilic alkyl radical. researchgate.netgoettingen-research-online.de This radical can then engage in reactions such as cross-electrophile coupling with aryl halides, often in the presence of a co-catalyst like nickel. researchgate.net A key feature of these cobalt-catalyzed radical reactions is that they can exhibit regioselectivity that is complementary to traditional nucleophilic methods. researchgate.netchemrxiv.org

Table 2: Comparison of Nucleophilic vs. Cobalt-Catalyzed Radical Ring-Opening

FeatureNucleophilic Ring-OpeningCobalt-Catalyzed Radical Ring-Opening
Intermediate Typically involves ionic speciesInvolves radical species researchgate.net
Common Reagents Strong/weak nucleophiles magtech.com.cnCobalt catalyst (e.g., Vitamin B12) researchgate.net
Regioselectivity Often governed by sterics and electronics magtech.com.cnCan provide complementary regioselectivity researchgate.netchemrxiv.org
Subsequent Reactions Protonation or further reaction of alkoxideRadical trapping, cross-coupling researchgate.net

Ring-Expansion Reactions of Oxetanes

In addition to ring-opening, the inherent strain in oxetanes makes them amenable to ring-expansion reactions, providing access to larger heterocyclic systems. researchgate.netsioc-journal.cn These reactions can be promoted by various means, including photochemically or through the use of specific reagents. researchgate.net

For instance, metal-free photochemical ring expansions of oxetanes to tetrahydrofurans have been developed. researchgate.net These reactions can proceed through the generation of a reactive carbene species, for example from a diazo compound, which then inserts into a C-O bond of the oxetane ring. researchgate.net Another approach involves the use of sulfoxonium ylides in the presence of a strong protic acid to achieve a stereospecific expansion of oxetanes into trans-2,3-disubstituted tetrahydrofuran (B95107) derivatives. researchgate.net

Acid-Mediated Ring-Opening Mechanisms

The reactivity of the oxetane ring, including in derivatives such as this compound, is significantly influenced by the presence of acid catalysts. The acid-mediated ring-opening of unsymmetrical oxetanes is a mechanistically significant reaction, with the regioselectivity of the cleavage being a key point of investigation. magtech.com.cn The process is initiated by the protonation of the heterocyclic oxygen atom by a Brønsted acid, or coordination to a Lewis acid, which activates the ring towards nucleophilic attack. researchgate.netutexas.edu This initial step forms a highly reactive oxonium ion intermediate.

For an unsymmetrically substituted monomer like this compound, the subsequent nucleophilic attack can occur at either of the two α-carbons (C2 or C4). The outcome of this attack is governed by a combination of electronic and steric effects, and the reaction conditions dictate whether the mechanism has more SN1 or SN2 character. magtech.com.cn

SN1-like Mechanism : In the presence of strong acids and weakly nucleophilic media, the transition state develops significant carbocationic character. The electron-donating nature of the ethoxy group at the C2 position can stabilize a developing positive charge. Consequently, the nucleophile preferentially attacks the more substituted and electronically stabilized C2 carbon. This pathway is controlled by electronic effects. magtech.com.cn

SN2-like Mechanism : With strong nucleophiles, the reaction proceeds via a more concerted SN2 pathway. In this case, steric hindrance becomes the dominant factor, and the nucleophile attacks the less sterically hindered C4 carbon. magtech.com.cn

Therefore, the acid-catalyzed ring-opening of this compound can be directed to yield different constitutional isomers depending on the specific acid and nucleophile employed.

Polymerization Mechanisms of this compound Monomers

Due to its strained four-membered ring, this compound is susceptible to cationic ring-opening polymerization (CROP). The high ring strain of the parent oxetane (approximately 107 kJ/mol) provides the thermodynamic driving force for polymerization. wikipedia.orgradtech.org The polymerization proceeds via a cationic active chain end mechanism, where the propagating species is a tertiary oxonium ion. wikipedia.orgresearchgate.net

Cationic Ring-Opening Polymerization (CROP) Initiation and Propagation

CROP is a chain growth polymerization that involves distinct steps of initiation and propagation, leading to the formation of a linear polyether. wikipedia.org

Role of Specific Initiators (e.g., Lewis Acids, Trialkyl Oxonium Salts, Carbocationic Salts, Superacids)

The initiation of CROP in oxetanes can be achieved by a variety of electrophilic species capable of generating a cationic center. The choice of initiator is crucial as it affects the initiation rate, control over molecular weight, and the prevalence of side reactions. wikipedia.orgtubitak.gov.tr For successful polymerization, the initiator must generate a cation with a non-nucleophilic counter-ion (e.g., SbF₆⁻, PF₆⁻) to prevent premature termination. wikipedia.org

Lewis Acids : Lewis acids such as boron trifluoride (BF₃) or aluminum trichloride (B1173362) (AlCl₃) are common initiators, but they typically require a co-initiator, often a protic substance like water or an alcohol. wikipedia.orgcsbsju.edu The Lewis acid complexes with the co-initiator to form a Brønsted acid, which then protonates the oxygen atom of the this compound monomer to generate a secondary oxonium ion, thereby initiating polymerization. csbsju.edu

Trialkyl Oxonium Salts : Pre-formed trialkyl oxonium salts, such as triethyloxonium (B8711484) hexafluorophosphate (B91526) (Et₃O⁺PF₆⁻), are highly effective initiators. wikipedia.orggoogle.com They act as direct alkylating agents, transferring an alkyl group to the oxetane oxygen. tandfonline.comtandfonline.com This process directly forms a tertiary oxonium ion, often leading to a rapid and efficient initiation phase compared to protonation-based methods. cdnsciencepub.comcdnsciencepub.com

Carbocationic Salts : Stable carbocationic salts, like trityl (Ph₃C⁺) or tropylium (B1234903) (C₇H₇⁺) salts with non-nucleophilic counter-ions, can also initiate the polymerization. wikipedia.org The carbocation directly attacks the nucleophilic oxygen of the this compound ring, opening it and forming a new cationic center for propagation.

Superacids : Superacids, which are Brønsted acids stronger than 100% sulfuric acid (e.g., trifluoromethanesulfonic acid (CF₃SO₃H) or hexafluoroantimonic acid (HSbF₆)), are potent initiators for the CROP of cyclic ethers. wikipedia.orggoogle.com Their high acidity ensures efficient and rapid protonation of the monomer to start the polymerization chain. digitellinc.com

Propagation through Tertiary Oxonium Ion Formation

Following initiation, the propagation step involves the sequential addition of monomer units to the active chain end. tandfonline.com The active species in oxetane polymerization is a tertiary oxonium ion located at the end of the growing polymer chain. wikipedia.orgrsc.org

The mechanism proceeds via a nucleophilic attack of the oxygen atom of an incoming this compound monomer on one of the α-carbon atoms of the cyclic oxonium ion at the chain end. researchgate.nettandfonline.com This SN2-type reaction results in the opening of the strained four-membered ring and the simultaneous regeneration of the tertiary oxonium ion active center on the newly added monomer unit. tandfonline.com For 2-substituted oxetanes, this propagation typically occurs in a regioselective head-to-tail fashion to minimize steric hindrance. wikipedia.org However, side reactions such as "backbiting," where an oxygen atom from the polymer backbone attacks the active center, can lead to the formation of cyclic oligomers. wikipedia.org

A key feature noted in the polymerization of some oxetanes is an induction period, where polymerization is initially slow. researchgate.nettandfonline.comradtech.org This has been attributed to the initial formation of a stable tertiary oxonium ion intermediate, which requires additional energy to undergo subsequent ring-opening by another monomer molecule. radtech.org

Stereospecific Propagation in Cationic Polymerization

For unsymmetrically substituted monomers like this compound, the stereochemistry of monomer enchainment during propagation is a critical factor that determines the tacticity (isotactic, syndiotactic, or atactic) of the resulting polymer. Achieving stereospecific propagation in CROP is challenging because the propagating species can have significant oxocarbenium ion character, which is planar and allows for monomer attack from either face. wikipedia.org

Control over the stereochemistry can be exerted by the careful selection of the polymerization conditions. The nature of the counter-ion is particularly important. A bulky, weakly coordinating counter-ion can form a tight ion pair with the cationic propagating center. wikipedia.org This ion pair can create a specific chiral environment around the active site, sterically directing the approach of the incoming monomer and leading to a stereoregular polymer structure. wikipedia.org While extensive research has been conducted on the stereoselective polymerization of other monomers like vinyl ethers, the principles can be extended to substituted oxetanes, suggesting that stereocontrolled synthesis of poly(this compound) is theoretically achievable.

Kinetic Studies of Oxetane Polymerization

Kinetic investigations of the CROP of oxetanes provide quantitative insights into the reaction rates and mechanisms. Studies on oxetane and its derivatives have revealed several key characteristics. The polymerization rate is typically first-order with respect to both monomer and initiator concentrations. researchgate.net

A notable kinetic feature of oxetane polymerization is the presence of an induction period, followed by a rapid polymerization phase. radtech.orgtandfonline.com This is often attributed to a slow initiation step (kᵢ) relative to a much faster propagation step (kₚ). For instance, the initial ring-opening of the secondary oxonium ion formed by protonation can be the rate-determining step. tandfonline.com In contrast, initiators that form tertiary oxonium ions directly, such as triphenylmethyl hexafluorophosphate, can lead to very rapid initial polymerization rates. cdnsciencepub.comcdnsciencepub.com

The rate of polymerization is also highly dependent on the initiator system. Different initiators and counter-ions lead to vastly different propagation rates, as illustrated by studies on the parent oxetane monomer. The table below, based on data for oxetane polymerization, exemplifies how initiator choice impacts polymerization kinetics.

Initiator SystemTemperature (°C)kₚ (M⁻¹s⁻¹)Observations
(C₆H₅)₃C⁺PF₆⁻-309.3Rapid initial polymerization followed by a dramatic reduction in speed. cdnsciencepub.com
(C₂H₅)₃O⁺PF₆⁻-30-Slow initiation and slow overall polymerization. cdnsciencepub.com
BF₃·H₂O-60 to +20-Rate is first order in monomer, catalyst, and cocatalyst for H₂O/BF₃ < 0.5. researchgate.net
(iso-C₄H₉)₃Al/H₂O55-95-Non-stationary reaction with slow initiation and fast propagation. researchgate.net

kₚ = rate constant of propagation. Data is for oxetane or 3,3-bis(chloromethyl)oxetane (B146354) as models.

Furthermore, the polymerization of oxetane is an exothermic process (ΔH° ≈ -80.8 kJ mol⁻¹), which allows the reaction rate to be monitored calorimetrically. acs.org Kinetic studies have also shown that side reactions, like the formation of cyclic oligomers, are influenced by factors such as temperature and the nature of the counter-ion, with higher temperatures often favoring oligomer formation. researchgate.net

Reaction Rate Dependencies (e.g., Temperature, Initiator Concentration, Monomer Concentration)

The rate of cationic ring-opening polymerization of oxetanes, including this compound, is significantly influenced by several key parameters: temperature, initiator concentration, and monomer concentration. Understanding these dependencies is crucial for controlling the polymerization process and the properties of the resulting polymer.

Temperature: Generally, an increase in reaction temperature leads to an accelerated polymerization rate. researchgate.net Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions between the propagating chain ends and monomer units. However, temperature can also promote side reactions, such as chain transfer and backbiting. polimi.it For some systems, lowering the temperature can be a deliberate strategy to suppress the formation of undesirable cyclic oligomers. rsc.org

Monomer Concentration: The polymerization rate is typically dependent on the monomer concentration. numberanalytics.comuomustansiriyah.edu.iq As the reaction proceeds and monomer is consumed, the concentration decreases, leading to a reduction in the polymerization rate. researchgate.net The kinetics often show a first-order dependence on the monomer concentration.

The interplay of these factors is summarized in the table below.

Table 1: Influence of Reaction Parameters on Oxetane Polymerization

Parameter Effect on Polymerization Rate Effect on Molecular Weight
Temperature Increases Can decrease due to side reactions
Initiator Concentration Increases researchgate.net Decreases researchgate.net

| Monomer Concentration | Increases (rate is proportional to concentration) uomustansiriyah.edu.iq | Increases (higher availability for propagation) |

Induction Period Analysis in Photoinitiated Cationic Polymerization

Photoinitiated cationic polymerization of oxetanes often exhibits a distinct induction period, which is a delay before the onset of rapid polymerization. osti.gov This phenomenon is particularly pronounced when compared to the polymerization of epoxides under similar conditions. osti.gov

Research indicates that this induction period is linked to the molecular interactions between the monomer and the photogenerated acid initiator. researchgate.net Specifically, the reactivity of oxetane monomers is strongly influenced by their capacity to form intramolecular hydrogen-bonding complexes with the Brønsted acids produced by the photoinitiator. researchgate.net The thermal stability of these hydrogen-bonded complexes of the protonated monomers is a key factor. researchgate.net For some oxetanes, such as bis(1-ethyl(3-oxetanil)methyl) ether (DOX), the protonated monomer is stable and propagates very slowly at temperatures below 30°C, resulting in a prolonged induction period. researchgate.net The autocatalytic cationic polymerization only proceeds rapidly when subsequent heating destabilizes this complex. researchgate.net

Side Reactions in Oxetane Polymerization

During the cationic polymerization of oxetanes, the main propagation reaction is often accompanied by side reactions that can influence the structure and molecular weight of the final polymer.

Backbiting Leading to Cyclic Oligomer Formation

A significant side reaction in oxetane polymerization is "backbiting." This intramolecular reaction involves the oxygen atoms of the growing polymer chain attacking the active oxonium propagation center. wikipedia.org This nucleophilic attack results in the formation of stable, cyclic oligomers, most commonly tetramers. wikipedia.org This process is a form of intramolecular chain transfer and competes directly with the intermolecular propagation reaction. wikipedia.org

The propensity for backbiting is influenced by the reaction conditions. For example, conducting the polymerization at lower temperatures can suppress the mobility of the active chain ends, thereby reducing the likelihood of backbiting and favoring the formation of high molecular weight linear polymers over cyclic oligomers. rsc.org This side reaction is not unique to oxetanes and is a known challenge in other ring-opening polymerizations, such as that of caprolactone. chemrxiv.org

Copolymerization Mechanisms Involving Oxetane Monomers (e.g., with Epoxides, Carbon Dioxide)

Oxetane monomers can be copolymerized with other monomers to create polymers with tailored properties. The mechanisms of these copolymerizations vary significantly depending on the comonomer.

Copolymerization with Carbon Dioxide: The coupling of oxetanes and carbon dioxide (CO₂) offers a route to produce aliphatic polycarbonates. rsc.org This process typically requires metal-based catalysts and significantly higher temperatures compared to the copolymerization of CO₂ with more strained epoxides. rsc.org The mechanism involves the catalyst activating the oxetane for ring-opening, followed by the insertion of CO₂ to form a carbonate linkage. rsc.orgresearchgate.net Unlike the copolymerization of CO₂ with many epoxides which can sometimes yield stable five-membered cyclic carbonates, the six-membered cyclic carbonates formed from oxetanes are generally susceptible to ring-opening by the same catalyst systems, leading to the formation of the linear polymer. rsc.org Various catalyst systems, including those based on organoaluminum and alkyl boranes, have been investigated for this transformation. rsc.org

Table 2: Comparison of Oxetane Copolymerization Systems

Comonomer Typical Initiator/Catalyst Key Mechanistic Feature Outcome
Epoxide Photoacid Generators Epoxide acts as a "kick-starter," accelerating initiation osti.govradtech.org Reduced induction period, faster curing

| Carbon Dioxide | Metal-based catalysts (e.g., organoaluminum) rsc.org | Requires higher temperatures; involves catalytic ring-opening and CO₂ insertion rsc.org | Formation of aliphatic polycarbonates |

Advanced Spectroscopic and Analytical Methodologies for 2 Ethoxyoxetane Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and stereochemistry of organic molecules like 2-ethoxyoxetane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the carbon-hydrogen framework can be assembled.

One-dimensional NMR provides foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each set of non-equivalent protons. The chemical shift (δ) of these signals is indicative of the local electronic environment. For instance, the proton at the C2 position of the oxetane (B1205548) ring (the acetal (B89532) proton) is significantly deshielded due to the two adjacent oxygen atoms and typically appears at a lower field. The protons of the ethoxy group and the remaining methylene (B1212753) protons on the oxetane ring at C3 and C4 resonate at higher fields. Spin-spin coupling between adjacent protons provides connectivity data, where the multiplicity of a signal (e.g., triplet, quartet) reveals the number of neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. In this compound, four distinct signals are expected, corresponding to the three carbons of the oxetane ring and the two carbons of the ethoxy group (which may be distinct or equivalent depending on molecular symmetry and dynamics). The chemical shift values are highly informative; the C2 carbon, bonded to two oxygens, shows a characteristic downfield shift (typically > 95 ppm). Carbons bonded to a single oxygen (C4 and the CH₂ of the ethoxy group) appear in the 60-80 ppm range, while the terminal methyl and the C3 methylene carbons resonate at the highest field. udel.eduweebly.com

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
AtomTypePredicted Chemical Shift (δ)MultiplicityCoupling Constant (J)
H-2¹H~4.8 - 5.2 ppmTriplet (t)~5-7 Hz
H-3¹H~2.2 - 2.7 ppmMultiplet (m)-
H-4¹H~4.4 - 4.7 ppmMultiplet (m)-
-OCH₂CH₃¹H~3.5 - 3.8 ppmQuartet (q)~7 Hz
-OCH₂CH₃¹H~1.1 - 1.3 ppmTriplet (t)~7 Hz
C-2¹³C~95 - 105 ppm--
C-3¹³C~25 - 35 ppm--
C-4¹³C~70 - 80 ppm--
-OCH₂CH₃¹³C~60 - 70 ppm--
-OCH₂CH₃¹³C~14 - 18 ppm--

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming assignments and elucidating complex structural relationships. uky.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, cross-peaks would confirm the coupling between H-2 and the H-3 protons, between H-3 and H-4 protons, and within the ethoxy group between the methylene and methyl protons, thus mapping the proton connectivity throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and linking different spin systems. For example, correlations would be expected between the H-2 proton and the C4 carbon of the ring, as well as the methylene carbon of the ethoxy group, confirming the placement of the ethoxy substituent at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlation information critical for stereochemical assignments. mdpi.com In substituted oxetanes, NOESY can differentiate between cis and trans isomers by observing spatial proximities between substituents on the ring. mdpi.comuniba.it

While solution-state NMR is standard for most organic compounds, solid-state NMR (ssNMR) provides invaluable information for materials where the oxetane moiety is part of a larger, less soluble, or crystalline system. Unlike solution NMR, which averages out anisotropic interactions through molecular tumbling, ssNMR measures these interactions, providing data on the precise geometric arrangement, conformation, and intermolecular packing of molecules in the solid state. This can be critical for understanding the properties of oxetane-containing polymers or crystalline pharmaceutical ingredients.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. gantep.edu.tr

Key expected absorption bands for this compound include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups. researchgate.net

C-O-C Stretching (Ether Linkage): The most characteristic feature for ethers and acetals is a strong, prominent absorption band in the 1050-1150 cm⁻¹ region. researchgate.net For this compound, this corresponds to the asymmetric stretching of the C-O-C bonds of both the oxetane ring and the ethoxy group.

Oxetane Ring Vibrations: The four-membered ring itself has characteristic vibrational modes, often referred to as "ring breathing" or puckering vibrations, which can appear in the fingerprint region (below 1000 cm⁻¹). A notable band around 980 cm⁻¹ is often associated with the oxetane ring.

Interactive Table: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2850 - 3000StrongC-H (alkane) stretching
1050 - 1150StrongC-O-C (ether/acetal) stretching
~980Medium-StrongOxetane ring vibration

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. libretexts.org

For this compound (C₅H₁₀O₂), the molecular weight is 102.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 102.

The fragmentation of the molecular ion is highly predictable and provides confirmatory structural evidence. Ethers and cyclic ethers undergo characteristic cleavage patterns. libretexts.org Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The bond adjacent to the oxygen atom is a common point of cleavage. Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the ethoxy group or cleavage of the C2-C3 bond in the ring are possible.

Loss of the Ethoxy Group: Cleavage of the C2-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment ion at m/z 57.

Ring Opening and Fragmentation: The strained oxetane ring can open, followed by a series of rearrangements and further fragmentation. A common pathway for similar structures involves the formation of a stable acylium ion or other resonance-stabilized cations. For example, fragmentation could lead to the formation of an acetaldehyde (B116499) radical cation (m/z 44) and ethylene.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IdentityFragmentation Pathway
102[C₅H₁₀O₂]⁺Molecular Ion (M⁺)
73[M - C₂H₅]⁺Loss of ethyl radical
57[M - OC₂H₅]⁺Loss of ethoxy radical
45[OC₂H₅]⁺Ethoxy cation
44[C₂H₄O]⁺Acetaldehyde radical cation from ring fragmentation
29[C₂H₅]⁺Ethyl cation

X-ray Crystallography for Solid-State Molecular Structures

Studies on compounds such as 3-(nitromethylene)oxetane (B1440973) and 3-oximinooxetane reveal that the oxetane ring is not perfectly planar but puckered. d-nb.inforsc.org This puckering helps to alleviate some of the steric strain from eclipsing interactions of the substituents on the ring. acs.org The degree of puckering can be influenced by the nature and position of the substituents. For instance, the puckering angle in unsubstituted oxetane is reported to be around 8.7-10.7°, while in some substituted derivatives, it can be larger. rsc.orgacs.org

The bond angles within the oxetane ring are typically compressed compared to acyclic ethers. The C-O-C angle is generally the largest within the ring, often around 91-92°, while the C-C-C angle is the most acute, sometimes as low as 85°. rsc.orgacs.org The carbon-oxygen bond lengths are in the range of 1.45-1.46 Å, and the carbon-carbon bond lengths are approximately 1.50-1.54 Å. d-nb.inforsc.org

The following table presents representative X-ray crystallographic data for some substituted oxetane derivatives, which can serve as a model for the expected values in this compound.

Parameter3-(Nitromethylene)oxetane rsc.org3-Oximinooxetane d-nb.infoExpected Range for this compound
Crystal System MonoclinicMonoclinic-
Space Group C2/cP21/n-
Bond Angles (°)
C-O-C91.13(9)92.4(7)~91-93
C-C-O90.16(9), 90.37(9)88.8(8), 89.1(8)~89-91
C-C-C88.32(9)89.6(8)~88-90
Bond Lengths (Å)
C-O1.452(2)1.462(1)~1.45-1.47
C-C1.544(3)1.501(1)~1.50-1.55
Puckering Angle (°) 8.821.38~1-10

Integration of Spectroscopic Data with Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) is a powerful computational approach that systematically generates all possible molecular structures consistent with a given set of spectroscopic data. wikipedia.orgacdlabs.com It serves as an unbiased tool to confirm or determine the structure of organic compounds, including complex natural products. rsc.orgresearchgate.net For a molecule like this compound, a CASE system would integrate data from various spectroscopic techniques to arrive at the correct structure.

The process begins with the input of the molecular formula, which is typically determined by high-resolution mass spectrometry (HRMS). The CASE software then utilizes a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) data, along with information from other techniques like Infrared (IR) spectroscopy. nih.gov

Key Spectroscopic Inputs for this compound in a CASE System:

¹H NMR: Provides information on the number of different proton environments, their chemical shifts, integration (ratio of protons), and splitting patterns (J-coupling), which reveals adjacent proton relationships.

¹³C NMR: Indicates the number of unique carbon atoms and their chemical environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR (COSY, HSQC, HMBC): This is the core of the structure elucidation process. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups. For this compound, the characteristic C-O-C stretching vibrations of the ether and oxetane ring would be key features.

Mass Spectrometry (MS): Besides providing the molecular weight and formula, the fragmentation pattern can offer clues about the structural components of the molecule.

A CASE program would take these datasets and generate all possible isomers that fit the molecular formula. It then systematically eliminates structures that are inconsistent with the spectroscopic constraints provided by the NMR, IR, and MS data. researchgate.net For instance, the HMBC correlations would be critical in establishing the connectivity between the ethoxy group and the oxetane ring at the C2 position. The system would rank the remaining candidate structures based on how well they fit the experimental data, often using sophisticated algorithms to predict spectra for the candidates and compare them to the experimental ones. rsc.org This integrated approach provides a high degree of confidence in the final elucidated structure of this compound.

Computational Chemistry and Theoretical Studies of 2 Ethoxyoxetane

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical methods are at the core of computational studies on 2-ethoxyoxetane, allowing for the detailed examination of its electronic structure and how this structure dictates its chemical behavior.

Density Functional Theory (DFT) has become a widely used method for studying the ground state properties and reaction energetics of molecules like this compound due to its favorable balance of computational cost and accuracy. acs.orgresearchgate.net DFT calculations, particularly with hybrid functionals like B3LYP, are employed to optimize the geometry of the molecule, predict its vibrational frequencies, and determine its thermodynamic properties. rsc.org

For the parent oxetane (B1205548) molecule, which serves as a model system, DFT calculations have been performed to investigate its ring-opening polymerization. rsc.orgrsc.org These studies typically use basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to accurately describe the electronic distribution. rsc.orgrsc.org The introduction of a 2-ethoxy group is expected to influence the electronic properties, primarily through inductive effects of the oxygen atom and steric hindrance from the ethyl group. DFT can quantify these effects by calculating properties such as bond lengths, bond angles, and partial atomic charges on the substituted oxetane ring.

The energetics of reactions, such as the acid-catalyzed ring-opening, can be thoroughly mapped out using DFT. This involves calculating the energies of reactants, products, intermediates, and transition states. The activation energy for the ring-opening of protonated oxetane has been found to be very low, suggesting a facile polymerization process. rsc.org For this compound, the presence of the ethoxy group would likely influence the stability of the cationic intermediate formed during polymerization.

Table 1: Calculated Ground State Properties of Oxetane (Model System) using DFT

PropertyB3LYP/6-31G(d,p)MP2/6-31G(d,p)Experimental
Bond Length C-O (Å)1.4481.4471.447
Bond Length C-C (Å)1.5491.5471.548
Bond Angle C-O-C (°)91.891.991.8
Bond Angle C-C-C (°)85.485.485.4
Data sourced from computational studies on the unsubstituted oxetane ring as a model. rsc.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for electronic structure determination. rsc.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation, which can be crucial for systems with complex electronic effects. rsc.orgnih.gov

In the context of oxetane chemistry, ab initio calculations, such as those at the MP2/6-31G(d,p) level, have been used to corroborate DFT findings and provide benchmark data for the geometric and energetic parameters of the ring-opening polymerization of the parent oxetane. rsc.org For this compound, high-accuracy ab initio calculations would be particularly valuable for refining the understanding of the subtle electronic effects of the ethoxy substituent on the oxetane ring's stability and reactivity. These methods are computationally more demanding than DFT, but they can provide a more precise picture of the electronic landscape of the molecule. rsc.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the step-by-step pathway of a chemical reaction, providing a detailed narrative of the transformation from reactants to products.

A key aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. For the ring-opening of this compound, computational methods are used to locate the geometry of the TS and calculate its energy. rsc.org This is typically achieved by searching for a first-order saddle point on the potential energy surface. arxiv.org

In the acid-catalyzed ring-opening polymerization of oxetane, the transition state for the attack of an oxetane monomer on the protonated oxetane has been computationally identified. rsc.org Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-O bond in the ring and the formation of the new C-O bond with the incoming monomer). rsc.org For this compound, the ethoxy group is expected to influence the structure and energy of the transition state, which can be systematically investigated through these computational techniques.

Table 2: Calculated Activation Energies for the Initial Steps of Oxetane Polymerization (Model System)

Reaction StepActivation Energy (kJ/mol) - B3LYP/6-31G(d,p)
Ox-H⁺ + Ox → Dimer IntermediateVery Low
Data based on studies of unsubstituted oxetane, indicating a facile polymerization initiation. rsc.org

Computational modeling allows for the simulation of the entire reaction pathway for the polymerization of this compound, from the initial ring-opening to the propagation steps that form the polymer chain. nih.govtu-dresden.de By calculating the energies of all reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed. rsc.org

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state indeed connects the intended reactants and products. researchgate.netresearchgate.net Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. rsc.orgresearchgate.net

This method has been applied in the study of oxetane polymerization to verify that the located transition states for the ring-opening and propagation steps correctly link the preceding intermediate (or reactant) with the subsequent one. rsc.org An IRC analysis for the ring-opening of this compound would provide a clear and unambiguous connection between the transition state and the corresponding reactant complex and ring-opened intermediate, thereby solidifying the proposed reaction mechanism. nih.gov

Prediction of Reactivity and Selectivity in Oxetane Transformations

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the reactivity and selectivity of oxetane transformations. These studies often focus on calculating the energy barriers of different reaction pathways to determine the most likely products.

Research on the ring-opening polymerization of oxetane cations, for instance, has shown that the process is initiated by an acid, leading to a protonated oxetane. rsc.org Subsequent attack by another oxetane molecule on the electrophilic carbon of the protonated ring initiates polymerization. rsc.org Computational models can calculate the activation energies for these steps. For substituted oxetanes, these calculations can predict the regioselectivity of the ring-opening, i.e., which C-O bond is preferentially cleaved. Generally, the attack occurs at the less sterically hindered carbon atom, but electronic effects from substituents also play a crucial role.

In the context of photochemical reactions, such as the Paternò-Büchi reaction which can form oxetanes, computational studies help in understanding the regioselectivity by analyzing the stability of the intermediate biradicals. mdpi.comias.ac.in The formation of the most stable biradical intermediate typically dictates the major regioisomer of the resulting oxetane. scispace.com For a molecule like this compound, theoretical calculations would assess the stability of the possible 1,4-biradicals formed upon reaction of an appropriate precursor like ethyl vinyl ether with a carbonyl compound. mdpi.com

Lewis acid-catalyzed ring-opening reactions of oxetanes have also been a subject of computational investigation. uab.cat DFT calculations can elucidate the mechanism by modeling the coordination of the Lewis acid to the oxetane oxygen, the subsequent ring-opening to form a carbocationic intermediate, and the final nucleophilic attack. nih.govthieme-connect.com These models can predict whether the reaction proceeds via an SN1 or SN2 mechanism and how substituents influence the regioselectivity of the outcome. For this compound, the ethoxy group, being electron-donating, would be expected to stabilize an adjacent carbocation, potentially influencing the site of ring-opening.

The following table, based on generalized data from computational studies of substituted oxetanes, illustrates how theoretical calculations can predict the selectivity in various transformations.

Transformation TypeComputational MethodPredicted Selectivity for a Substituted OxetaneKey Influencing Factor
Cationic Ring-Opening PolymerizationDFT (B3LYP)Attack at the less substituted α-carbonSteric hindrance and carbocation stability
Paternò-Büchi Reaction (Formation)CASSCF/DFTFavors regioisomer from the more stable biradical intermediateElectronic and steric effects of substituents
Lewis Acid-Catalyzed Ring-OpeningDFT (M06-2X)Regioselectivity depends on the nature of the Lewis acid and substituentsStabilization of the carbocationic intermediate

Solvent Effects in Computational Studies of Oxetane Reactions

The solvent environment can significantly influence the rates and mechanisms of chemical reactions. Computational chemistry accounts for these effects using various solvent models, which can be broadly categorized as implicit or explicit.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the reaction. For reactions involving charged intermediates, such as the cationic ring-opening of oxetanes, polar solvents are computationally shown to stabilize these species, thereby lowering the activation energy and accelerating the reaction rate. rsc.org

Explicit solvent models involve including a finite number of solvent molecules around the reacting species. This method is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which are crucial in many reactions. researchgate.net For instance, in the ring-opening of an oxetane, protic solvents could form hydrogen bonds with the oxygen atom, influencing its basicity and the energetics of the C-O bond cleavage.

The table below summarizes the typical influence of solvents on oxetane reactions as predicted by computational studies.

Reaction TypeSolventComputational ModelPredicted EffectReference Finding
Cationic Ring-OpeningDichloromethane (DCM)PCM/B3LYPLower activation energy compared to gas phaseStabilization of cationic transition states and intermediates. rsc.org
Cationic Ring-OpeningTetrahydrofuran (B95107) (THF)PCM/B3LYPSlightly higher activation energy than in DCMLesser stabilization of charged species due to lower polarity. rsc.org
Nucleophilic Ring-OpeningPolar Aprotic (e.g., DMSO)Implicit/Explicit ModelsStabilizes zwitterionic intermediatesFavors stepwise mechanisms over concerted pathways.
Photochemical CycloadditionNonpolar (e.g., Benzene)Implicit ModelsMinimal effect on regioselectivityRegioselectivity is primarily governed by biradical stability. mdpi.com

Applications of 2 Ethoxyoxetane in Advanced Organic Synthesis

Utilization as a Versatile Precursor for Complex Organic Molecules

2-Ethoxyoxetane serves as a versatile precursor for the synthesis of complex organic molecules, which are often characterized by their intricate structures and significant biological or material properties. mpg.dearxiv.orgfrontiersin.org The inherent ring strain of the oxetane (B1205548) core makes it susceptible to nucleophilic attack, leading to ring-opening reactions that introduce valuable functional groups. This reactivity allows chemists to construct elaborate molecular frameworks that would be challenging to assemble through other synthetic routes. For instance, the reaction of this compound with various nucleophiles can yield a range of substituted propanol (B110389) derivatives, which are themselves important intermediates in organic synthesis.

One notable application is in the synthesis of modified nucleoside analogues. psu.edu For example, 2'-deoxyribonucleosides can be converted into their corresponding this compound derivatives. researchgate.net These intermediates can then be transformed into didehydro-dideoxynucleosides, a class of compounds that has been investigated for potential anti-HIV activity. psu.edu The conversion of thymidine (B127349) and 2'-deoxyuridine (B118206) into their respective ethoxy-oxetanes demonstrates the utility of this precursor in modifying the sugar moiety of nucleosides while keeping the base intact. psu.eduresearchgate.net

The reactivity of the ethoxy group also plays a crucial role. It can be displaced by other functionalities, further expanding the synthetic possibilities. For example, ethoxy-oxetanes derived from nucleosides can be converted into the corresponding amino- and methylamino-oxetanes, which are then used to synthesize more complex nucleoside analogues. psu.edu This highlights the role of this compound as a key intermediate that can be readily diversified to access a wide range of target molecules.

Building Blocks in Total Synthesis of Natural Products and Functional Materials

The oxetane ring is a structural motif found in a number of biologically active natural products, and this compound provides a valuable starting point for their total synthesis. researchgate.net The ability to introduce the oxetane ring early in a synthetic sequence and then elaborate upon it is a key strategy in the construction of these complex targets. researchgate.net The total synthesis of natural products is a driving force for the development of new synthetic methods, and the use of building blocks like this compound is central to this endeavor. mdpi.comsci-hub.sersc.orgnih.gov

Beyond natural products, this compound and its derivatives are employed in the creation of functional materials. upenn.edunih.govrsc.orghilarispublisher.com The incorporation of the oxetane unit can influence the physical and chemical properties of a material, such as its thermal stability, polarity, and conformational rigidity. The precise and controlled synthesis of these materials often relies on the availability of well-defined building blocks. sigmaaldrich.com For example, the synthesis of covalent organic frameworks (COFs), which are porous crystalline polymers with applications in areas like gas storage and catalysis, can utilize specialized organic building blocks. upenn.edu While not directly using this compound, the principles of using defined building blocks for advanced materials are relevant.

The synthesis of functionalized polymers is another area where oxetane-containing building blocks are of interest. The ability to introduce specific functionalities via the oxetane ring allows for the tailoring of polymer properties for specific applications.

Monomeric Units for the Construction of Tailored Polymeric Architectures

This compound and related substituted oxetanes can serve as monomeric units in polymerization reactions, leading to the formation of tailored polymeric architectures. acs.orgmcpolymers.comcardiff.ac.uk The ring-opening polymerization of oxetanes, typically initiated by cationic species, yields polyethers with unique properties. The structure of the resulting polymer, including its molecular weight and dispersity, can be controlled by the choice of initiator and reaction conditions. nih.govbeilstein-journals.orgrsc.org

Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxetanes. nih.govbeilstein-journals.orgresearchgate.net This process involves an electrophilic initiator that attacks the oxygen atom of the oxetane ring, leading to ring opening and the formation of a propagating cationic species. This living or quasi-living polymerization technique allows for the synthesis of well-defined polymers with controlled architectures, such as block copolymers. researchgate.netmdpi.com The use of different initiators and the ability to perform the polymerization under various conditions, including in "green" solvents like ionic liquids, has expanded the scope and sustainability of this method. rsc.orgrsc.org

The resulting poly(oxetane)s can exhibit interesting properties, such as thermal stability and specific solubility characteristics, which are influenced by the substituents on the polymer backbone. The ability to create complex polymer architectures, including branched and star-shaped polymers, opens up possibilities for their use in advanced materials applications. specificpolymers.com

Table 1: Polymerization of Oxetane Derivatives

Monomer Initiator Type Polymerization Method Resulting Polymer Architecture Reference(s)
2-substituted 2-oxazolines Electrophiles (e.g., alkyl tosylates) Cationic Ring-Opening Polymerization (CROP) Linear, well-defined polymers beilstein-journals.org
2-ethyl-2-oxazoline Various initiators Cationic Ring-Opening Polymerization (CROP) Linear polymers, block copolymers nih.govrsc.orgrsc.org
Multivinyl monomers Free radical initiators Controlled Radical Polymerization (e.g., RAFT) Branched, star, network polymers cardiff.ac.ukspecificpolymers.com

Stereoselective Synthesis of Chiral Alcohols and Enlarged Heterocycles from Substituted Oxetanes

Substituted oxetanes derived from or related to this compound are valuable intermediates in stereoselective synthesis, particularly for the preparation of chiral alcohols and larger heterocyclic systems. nih.govrsc.orgbeilstein-journals.orgrsc.org The stereocontrolled synthesis of these molecules is of great importance in medicinal chemistry and materials science, as the biological activity or material properties can be highly dependent on the stereochemistry. csic.esrsc.orgmdpi.com

The ring-opening of chiral, non-racemic oxetanes with various nucleophiles can proceed with high stereospecificity, allowing for the transfer of chirality from the oxetane to the product. This strategy has been employed to synthesize a variety of enantiomerically enriched 1,3-diols and other functionalized alcohols. The development of catalytic and stereoselective methods for oxetane synthesis and ring-opening has been an active area of research. nih.gov

Furthermore, the strained oxetane ring can be a precursor to larger, more complex heterocyclic systems. rsc.orgnih.govorganic-chemistry.orgfarmaciajournal.com Ring-expansion reactions, often involving rearrangements or cascade processes, can transform the four-membered oxetane into five-, six-, or even larger-membered rings. These transformations provide access to a diverse range of heterocyclic scaffolds that are prevalent in pharmaceuticals and other functional molecules. For example, tandem reactions involving the allylic amination and subsequent intramolecular ring-opening of N-aryl oxetan-3-amines have been developed to synthesize medium-sized heterocycles. rsc.org

Development of Novel Synthetic Transformations and Cascade Reactions Involving Oxetane Ring Systems

The unique reactivity of the oxetane ring in molecules like this compound has spurred the development of novel synthetic transformations and cascade reactions. perfectlight.com.cnnumberanalytics.comnih.govmdpi.com Cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable from a synthetic efficiency standpoint, as they can rapidly build molecular complexity from simple starting materials. numberanalytics.com The strained nature of the oxetane ring makes it an ideal trigger for such cascades.

Upon ring-opening, a reactive intermediate is generated that can participate in subsequent intramolecular or intermolecular reactions. Chemists have harnessed this reactivity to design elegant cascade sequences that lead to the formation of complex polycyclic and heterocyclic structures. These reactions often proceed with high levels of stereocontrol, dictated by the stereochemistry of the starting oxetane and the reaction conditions.

For instance, the reaction of isoalantolactone (B1672209) with substituted uracils via an aza-Michael reaction, followed by further transformations, showcases how a cascade of reactions can be used to build complex molecules. researchgate.net While not directly involving this compound, this illustrates the principle of using a reactive functional group to initiate a series of synthetic events. The development of such novel transformations continues to be a vibrant area of research, expanding the synthetic chemist's toolbox for the construction of challenging molecular targets.

Future Research Directions and Emerging Areas for 2 Ethoxyoxetane

Development of Novel Catalytic Systems for Unprecedented Oxetane (B1205548) Transformations

The reactivity of 2-ethoxyoxetane is largely governed by the ring strain inherent to the four-membered ether, making it susceptible to catalytic ring-opening. Future research will focus on creating more sophisticated catalytic systems to control and diversify these transformations, moving beyond simple hydrolysis or polymerization.

Lewis Acid Catalysis: While Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are known to promote the ring-opening of oxetanes, future work will target the development of chiral Lewis acids for asymmetric transformations. nih.govresearchgate.netuzh.ch Such catalysts could enable the enantioselective addition of nucleophiles, yielding chiral γ-alkoxy alcohols, which are valuable intermediates in pharmaceutical synthesis. The goal is to achieve high regioselectivity and enantioselectivity, overcoming the challenge of controlling the cleavage of the C2-O or C4-O bonds.

Transition Metal Catalysis: The field of transition-metal catalysis offers vast opportunities for novel oxetane transformations. Research is expanding into areas such as:

Ring-Expansion Carbonylation: Inspired by cobalt-catalyzed carbonyl insertion reactions, new systems could be designed to incorporate carbon monoxide or other one-carbon units into the oxetane ring, providing access to five-membered lactones. beilstein-journals.orgnih.gov

Cross-Coupling Reactions: Developing catalysts that can activate the C-O bonds of this compound for cross-coupling reactions would represent a significant advance. This would allow the oxetane to function as a γ-hydroxyethyl electrophile, reacting with a variety of organometallic reagents.

Ruthenium-Catalyzed Reactions: Building on protocols that use oxetanes as alkylating agents in C-H functionalization, new ruthenium catalysts could be developed to control the reactivity of the this compound fragment specifically, enabling its direct coupling to aromatic and heteroaromatic systems. nih.gov

Biocatalysis: The use of enzymes offers an environmentally benign approach to oxetane chemistry. Recent discoveries have shown that engineered enzymes, such as halohydrin dehalogenases (HHDHs), can catalyze the enantioselective formation and ring-opening of oxetanes. researchgate.netnih.govresearchgate.net Future research will focus on expanding the substrate scope of these biocatalysts to include 2-alkoxy-substituted oxetanes and diversifying the range of nucleophiles they can accommodate. repec.org This could lead to highly efficient and selective routes for producing chiral compounds under mild, aqueous conditions.

Catalyst TypePotential Transformation of this compoundResearch Goal
Chiral Lewis AcidsAsymmetric Ring-Opening/AdditionHigh enantioselectivity in the synthesis of chiral γ-alkoxy alcohols.
Cobalt/Nickel ComplexesRing-Expansion CarbonylationSynthesis of substituted γ-butyrolactones.
Palladium/Nickel ComplexesCross-Coupling ReactionsUse of this compound as a versatile γ-hydroxyethyl synthon.
Engineered EnzymesEnantioselective Ring-OpeningGreen synthesis of optically pure building blocks with various nucleophiles.

Exploration of New Reactivity Patterns and Synthetic Utilities beyond Established Frameworks

Beyond catalytic ring-opening, future investigations will aim to uncover fundamentally new ways in which this compound can participate in chemical reactions, thereby expanding its role as a synthetic intermediate.

Cycloaddition and Cycloreversion Reactions: The [2+2] cycloaddition, known as the Paternò-Büchi reaction, is a primary method for synthesizing oxetanes. nih.gov The reverse reaction, a thermal or photochemical cycloreversion, is an underexplored area for this compound. This could provide a pathway to generate transient carbonyl ylides or other reactive species. Furthermore, exploring the participation of this compound in formal [3+2] or [4+2] cycloadditions, where it acts as a two-atom component after an initial ring-opening event, could lead to the synthesis of novel five- and six-membered heterocyclic systems. wikipedia.orguchicago.edulibretexts.org

Radical-Mediated Transformations: The application of photoredox catalysis has enabled new synthetic routes to oxetanes through radical pathways. acs.orgthieme-connect.com An emerging research direction would involve harnessing radical chemistry to functionalize the this compound ring itself. This could involve hydrogen atom transfer (HAT) to generate a radical at the C3 or C4 position, followed by trapping with a suitable coupling partner, allowing for C-H functionalization of the intact ring.

Precursor to Novel Heterocycles: Research has shown that substituted oxetanes can be elegant precursors to other important heterocyclic motifs. For example, 3-amido oxetanes undergo catalytic intramolecular cyclization to form 2-oxazolines. nih.gov Future work could explore analogous transformations of this compound derivatives. Functionalization at the C3 or C4 position with a tethered nucleophile could enable intramolecular ring-opening and subsequent cyclization to afford a diverse range of heterocycles, such as substituted tetrahydrofurans, pyrrolidines, or 1,4-dioxanes. nih.gov

Advanced Computational Modeling for Predictive Design of Oxetane-Based Reactions and Materials

Computational chemistry is becoming an indispensable tool for accelerating research and development. In the context of this compound, advanced modeling can provide deep mechanistic insights and guide experimental efforts.

Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations can be employed to predict the stability, ring strain, and electronic properties of novel, functionalized this compound derivatives. nih.govresearchgate.net Such studies can help identify promising synthetic targets and forecast their reactivity. For instance, computational screening can assess how different substituents on the oxetane ring influence its susceptibility to nucleophilic attack or its stability under acidic conditions, a key consideration in medicinal chemistry. nih.govnih.gov

Modeling Reaction Mechanisms: Computational modeling is crucial for elucidating the mechanisms of complex catalytic reactions. acs.org For new catalytic systems developed for this compound, DFT can be used to map out reaction pathways, calculate transition state energies, and rationalize observed regio- and stereoselectivities. This knowledge is vital for optimizing catalyst structure and reaction conditions to improve efficiency and selectivity.

Design of Oxetane-Based Materials: One of the key applications of oxetanes is in the synthesis of polymers through cationic ring-opening polymerization (CROP). researchgate.netresearchgate.net Computational modeling can be used to design novel oxetane monomers with tailored properties. As demonstrated in studies on energetic polymers, DFT can predict key material properties such as heat of formation, density, and performance metrics. nih.gov This predictive capability allows for the in silico screening of numerous candidate monomers before committing to laboratory synthesis, significantly accelerating the discovery of new polymers with desired characteristics, such as thermal stability or specific dielectric properties. vt.edu

Computational MethodApplication for this compoundPredicted Outcome
Density Functional Theory (DFT)Calculation of ring strain and bond dissociation energies.Prediction of relative stability and reactivity of new derivatives.
Transition State ModelingElucidation of catalytic ring-opening mechanisms.Rationalization of stereoselectivity and guidance for catalyst improvement.
Molecular Dynamics (MD)Simulation of polymer chain conformation and packing.Prediction of physical properties (e.g., Tg, density) of poly(this compound).
Machine Learning (ML)Quantitative Structure-Property Relationship (QSPR).High-throughput screening of virtual libraries for desired material properties.

Integration of Sustainable and Green Chemistry Principles in this compound Synthesis and Application

Future research on this compound will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve process safety and efficiency.

Biocatalytic and Biomimetic Synthesis: As mentioned, biocatalysis represents a cornerstone of green chemistry. Developing enzymatic routes for both the synthesis and transformation of this compound reduces reliance on hazardous reagents and harsh conditions. researchgate.netrepec.org Exploring the use of plant-derived extracts or other renewable resources as reducing or stabilizing agents in synthetic processes is another promising, albeit long-term, avenue. nih.govmdpi.commdpi.com

Use of Greener Solvents and Reagents: A key principle of green chemistry is the reduction or elimination of hazardous solvents. Research efforts will focus on adapting synthetic methods involving this compound to more environmentally benign solvents. For example, the use of 2-methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has been successfully implemented in related catalytic reactions. nih.gov Investigating reactions in water or other green solvents like dihydrolevoglucosenone (Cyrene™) will be a priority. nih.gov

Energy-Efficient Processes: Many chemical reactions require significant energy input. Future research will explore energy-efficient methods for transformations involving this compound. Photocatalysis, which uses visible light to drive reactions at ambient temperatures, is a prime example. acs.orgthieme-connect.com Developing catalyst-free reactions, such as microwave-assisted thermal ring expansions or cycloadditions, also aligns with the goal of minimizing energy consumption. nih.gov

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental goal. Catalytic approaches are inherently superior to stoichiometric ones in this regard. Future synthetic strategies will focus on catalytic ring-openings, additions, and functionalizations that generate minimal waste, avoiding the use of protecting groups and reducing the number of synthetic steps.

Q & A

Q. How can computational modeling (DFT, MD) predict this compound’s reactivity in complex reaction systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate transition states for ring-opening reactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) model solvation effects. Validate predictions with kinetic isotope effects (KIE) or isotopic labeling experiments .

Q. What ethical considerations apply when designing toxicological studies on this compound derivatives?

  • Methodological Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., LD50 determination). For in vitro studies, include negative controls and blinded analysis. If human cell lines are used, obtain IRB approval and disclose conflicts of interest. Reference ATSDR frameworks for risk assessment .

Q. How do steric and electronic effects influence this compound’s regioselectivity in nucleophilic addition reactions?

  • Methodological Answer : Conduct Hammett studies with para-substituted nucleophiles to quantify electronic effects. Steric maps (e.g., Corey-Pauling-Koltun models) visualize accessibility to the oxetane oxygen. Compare yields and regioselectivity using kinetic profiling and X-ray crystallography of intermediates .

Q. What statistical methods are appropriate for analyzing high-throughput screening data on this compound’s biological activity?

  • Methodological Answer : Apply ANOVA for dose-response comparisons and principal component analysis (PCA) to identify outliers. Use false discovery rate (FDR) correction for multi-parametric assays. Reproducibility requires pre-registration of protocols (e.g., OSF) and raw data archiving .

Data Presentation and Validation

Q. How should researchers present raw and processed data for this compound studies to ensure transparency?

  • Methodological Answer : Include raw spectra, chromatograms, and crystallographic data in supplementary materials. Processed data (e.g., kinetic curves, statistical summaries) must align with journal guidelines (e.g., ACS Style). Use SI units and significant figures consistently. For large datasets, employ repositories like Zenodo or Figshare .

Q. What criteria validate the accuracy of synthetic yields reported for this compound derivatives?

  • Methodological Answer : Report yields as averages of triplicate runs with standard deviations. Validate via internal standards (e.g., triphenylmethane in GC) or 1^1H NMR integration against a known reference. Disclose purification methods (e.g., column chromatography vs. recrystallization) .

Literature and Systematic Review

Q. How can systematic reviews address gaps in this compound’s applications as a solvent or building block?

  • Methodological Answer : Follow PRISMA guidelines to identify peer-reviewed articles, patents, and preprints. Extract data on solvent polarity, recyclability, and green chemistry metrics (e.g., E-factor). Use Cochrane risk-of-bias tools to assess study quality .

Q. What metrics differentiate high-quality vs. low-quality sources for this compound’s thermodynamic data?

  • Methodological Answer : Prioritize sources with experimental details (e.g., calorimetry methods), peer review, and DOI accessibility. Cross-check values against NIST Chemistry WebBook or CRC Handbook. Avoid non-peer-reviewed platforms like Wikipedia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.